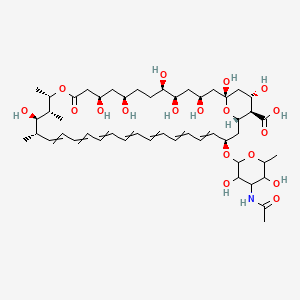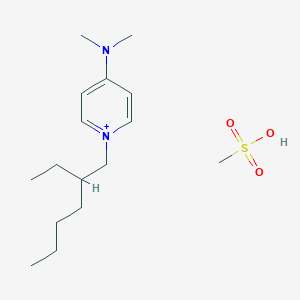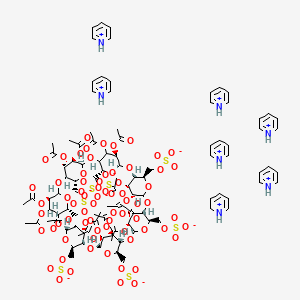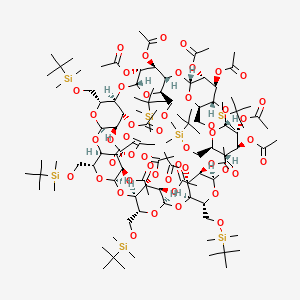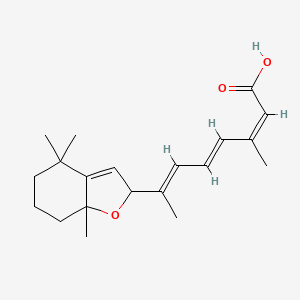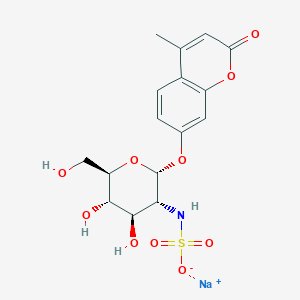
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Descripción general
Descripción
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt (MUG-Na) is a fluorogenic substrate used in a variety of scientific research applications. It is an excellent choice for a variety of biochemical studies, as it is highly sensitive, stable, and easy to use. MUG-Na is used to detect and measure the activity of a wide variety of enzymes, including β-glucuronidase and β-glucosidase. It is also used in a variety of other applications, such as the detection of bacterial contamination and the quantification of carbohydrates in food products.
Aplicaciones Científicas De Investigación
Biochemistry: Enzyme Activity Assays
Summary
In biochemistry, 4-MU-α-GlcNS (sodium) is utilized as a fluorogenic substrate for enzyme activity assays, particularly for heparin sulphamidase . This application is crucial for studying lysosomal storage disorders like Mucopolysaccharidosis IIIA (Sanfilippo syndrome).
Methods
The compound is incubated with a sample containing the enzyme of interest. Upon enzymatic action, the substrate releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer with emission wavelengths of 445-454 nm .
Results
The fluorescence intensity correlates with enzyme activity, providing a quantitative measure of heparin sulphamidase activity in the sample. This method is sensitive, allowing for the detection of enzyme deficiencies associated with various lysosomal disorders .
Pharmacology: Drug Metabolism Studies
Summary
4-MU-α-GlcNS (sodium) serves as a model compound in pharmacological studies to understand the metabolism of drugs. It helps in examining the pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its metabolites .
Methods
The compound is administered to animal models, and blood samples are collected at various time points. The samples are analyzed using high-performance liquid chromatography (HPLC) to determine the concentration of 4-MU and its metabolites .
Results
Studies reveal the bioavailability, absorption rates, and metabolic pathways of 4-MU, providing insights into its pharmacokinetics and pharmacodynamics, which are essential for drug development and safety evaluations .
Molecular Genetics: Diagnostic Assays
Summary
4-MU-α-GlcNS (sodium) is used in molecular genetics for diagnostic assays to identify genetic disorders like Sanfilippo syndrome type A. It aids in the early diagnosis and potential treatment planning for patients .
Methods
The substrate is added to a biological sample, and the reaction is monitored for the release of the fluorescent product. The assay can be performed on various sample types, including dried blood spots or leukocytes .
Results
The assay provides a rapid and accurate diagnosis by measuring the activity of specific enzymes, helping in the classification of genotypes and understanding the severity of the disorder .
Cell Biology: Lysosomal Storage Disease Research
Summary
In cell biology, 4-MU-α-GlcNS (sodium) is pivotal for researching lysosomal storage diseases. It helps in studying the function and deficiency of lysosomal enzymes .
Methods
Cell cultures from patients with suspected lysosomal storage diseases are treated with the substrate. The enzymatic activity is then measured through the fluorescence emitted by the cleaved product .
Results
The level of fluorescence indicates the efficiency of the lysosomal enzymes, assisting in the understanding of disease mechanisms and the development of therapeutic strategies .
Material Science: Fluorescent Probing
Summary
This compound is also employed in material science as a fluorescent probe to study the interaction of molecules within various materials and their environments.
Methods
4-MU-α-GlcNS (sodium) is incorporated into materials, and upon interaction with specific enzymes or chemicals, it releases a fluorescent signal that can be detected and measured .
Results
The intensity and pattern of fluorescence provide information about the material’s properties, such as porosity, enzyme affinity, and reaction kinetics.
Clinical Research: Therapeutic Monitoring
Summary
In clinical research, 4-MU-α-GlcNS (sodium) is used for therapeutic monitoring of enzyme replacement therapies in patients with lysosomal storage disorders.
Methods
Patients undergoing treatment are administered the substrate, and subsequent enzymatic activity is measured through the fluorescence of the product .
Results
The assay allows for the monitoring of therapeutic efficacy, adjustment of dosages, and assessment of long-term treatment outcomes in patients.
These applications demonstrate the versatility of 4-MU-α-GlcNS (sodium) in scientific research, contributing significantly to advancements in diagnostics, therapeutics, and our understanding of biochemical processes. The detailed methods and results provide a foundation for further exploration and innovation in each respective field.
Developmental Biology: Studying Glycosaminoglycans in Chicken Eggs
Summary
“4-MU-α-GlcNS (sodium)” is used in developmental biology to study the composition and structure of glycosaminoglycans (GAGs) in chicken eggs, which have applications in pharmaceuticals, cosmetics, nutraceuticals, and foods .
Methods
The compound is used to isolate GAGs from various egg components. Disaccharide compositional analysis is performed using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) .
Results
The analyses indicate that all four families of GAGs are present in egg components, with keratan sulfate found in high levels in egg whites and shell matrix. This research provides a potential new source of GAGs .
Chemical Engineering: Synthesis of Fluorogenic Substrates
Summary
In chemical engineering, “4-MU-α-GlcNS (sodium)” is synthesized as a fluorogenic substrate for sulfamidase, which is crucial for the diagnosis of lysosomal disorders like Mucopolysaccharidosis IIIA .
.
Results
The synthesized compound is used as a standard in diagnostic assays, contributing to the accurate diagnosis and understanding of lysosomal disorders .
Nutritional Science: Analysis of Egg Nutrient Composition
Summary
This compound aids in nutritional science by analyzing the nutrient composition of eggs, particularly focusing on the presence and quantity of GAGs, which are important for human health .
Methods
Eggs are broken down into their constituent parts, and “4-MU-α-GlcNS (sodium)” is used to quantify the GAGs present using specific enzymatic assays .
Results
The results provide valuable data on the nutritional value of eggs, highlighting the presence of beneficial GAGs and their potential health benefits .
Environmental Science: Monitoring Enzymatic Activity in Soil
Summary
Environmental scientists use “4-MU-α-GlcNS (sodium)” to monitor the enzymatic activity in soil, which is indicative of soil health and fertility .
Methods
Soil samples are treated with the compound, and the enzymatic release of fluorescent 4-MU is measured, providing insights into the biological activity within the soil .
Results
The fluorescence data helps in assessing the impact of environmental factors on soil enzymes, guiding sustainable agricultural practices .
Veterinary Medicine: Diagnosing Animal Lysosomal Storage Disorders
Summary
Veterinary medicine utilizes “4-MU-α-GlcNS (sodium)” for diagnosing lysosomal storage disorders in animals, improving animal health and treatment outcomes .
Methods
Similar to human diagnostics, animal samples are assayed with the compound to measure the activity of specific enzymes related to lysosomal function .
Results
The diagnostic assays enable veterinarians to detect and manage lysosomal storage disorders in animals, enhancing their quality of life .
Biotechnology: Creating Biosensors
Summary
Biotechnologists create biosensors using “4-MU-α-GlcNS (sodium)” to detect and measure biological processes, with applications in medical diagnostics and environmental monitoring .
Methods
The compound is integrated into sensor devices, where it reacts with target enzymes or chemicals, producing a measurable fluorescent signal .
Results
These biosensors offer a rapid and sensitive means to detect various biological and chemical substances, facilitating real-time monitoring and analysis .
Propiedades
IUPAC Name |
sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMECUNAMBHBGFU-MYDYNYEJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NNaO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



